Kelsoene

Description

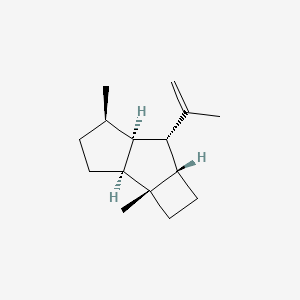

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H24 |

|---|---|

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(1S,2R,5S,6S,7R,8R)-2,8-dimethyl-6-prop-1-en-2-yltricyclo[5.3.0.02,5]decane |

InChI |

InChI=1S/C15H24/c1-9(2)13-12-7-8-15(12,4)11-6-5-10(3)14(11)13/h10-14H,1,5-8H2,2-4H3/t10-,11+,12+,13-,14-,15-/m1/s1 |

InChI Key |

UEHKTJFOLYEULK-YXJLRHLOSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(CC3)C)C(=C)C |

Canonical SMILES |

CC1CCC2C1C(C3C2(CC3)C)C(=C)C |

Synonyms |

(1R,2S,5R,6R,7R,8S)-2,8-dimethyl-6-(1-methylethenyl)tricyclo(5.3.0.0 (2,5))decane kelsoene |

Origin of Product |

United States |

Isolation and Structural Elucidation

Determination and Revision of Absolute Configuration

The initial assignment of Kelsoene's absolute configuration was later proven incorrect and subsequently revised. This process highlights the challenges in assigning stereochemistry to complex molecules and showcases the power of combining multiple analytical methods to arrive at an unambiguous structural determination.

A definitive revision of the absolute configuration of naturally occurring (+)-Kelsoene was achieved through chemical correlation. rsc.org This classical method establishes the stereochemistry of an unknown compound by chemically transforming it into, or synthesizing it from, a compound of known absolute configuration without affecting the stereogenic centers .

In the case of this compound, the absolute configuration was successfully correlated with (R)-(+)-pulegone, a well-characterized chiral building block from the "chiral pool." rsc.org This correlation unequivocally established the correct absolute configuration of (+)-Kelsoene as (1R,2S,5R,6R,7R,8S)-2,8-dimethyl-6-(1-methylethenyl)tricyclo[5.3.0.02,5]decane. rsc.org This finding reversed the previously reported stereochemistry.

Prior to the revision by chemical correlation, the absolute configuration of this compound was first investigated using nuclear magnetic resonance (NMR) spectroscopy in conjunction with a chiral derivatizing agent. nih.gov The specific reagent used was 2'-methoxy-1,1'-binaphthalene-2-carbohydroximoyl chloride (MBCC). This method involves converting the chiral analyte, which must contain a suitable functional group, into a pair of diastereomers by reacting it with the chiral reagent. The resulting diastereomers exhibit distinct NMR spectra, and analysis of chemical shifts and Nuclear Overhauser Effects (NOEs) can be used to deduce the absolute stereochemistry. nih.gov

The application of the MBCC method led to the initial, albeit incorrect, assignment of the absolute configuration for this compound as (1S, 2R, 5S, 6S, 7R, 8R). nih.gov While a powerful technique, its application to complex, conformationally flexible molecules can sometimes lead to ambiguous or erroneous assignments, as was demonstrated in the case of this compound.

| Method | Reagent/Reference Compound | Determined Absolute Configuration | Status |

| Chiral Reagent-Assisted NMR | 2'-methoxy-1,1'-binaphthalene-2-carbohydroximoyl chloride (MBCC) | (1S, 2R, 5S, 6S, 7R, 8R) | Initial (Incorrect) Assignment nih.gov |

| Chemical Correlation | (R)-(+)-Pulegone | (1R, 2S, 5R, 6R, 7R, 8S) | Revised (Correct) Assignment rsc.org |

| Enantiospecific Synthesis | (R)-(+)-Pulegone | (1R, 2S, 5R, 6R, 7R, 8S) | Confirmed (Correct) Assignment rsc.org |

The most conclusive proof for the revised absolute configuration of (+)-Kelsoene came from its enantiospecific total synthesis. rsc.org This approach involves the synthesis of a specific enantiomer of the target molecule from a starting material of known absolute configuration. By comparing the chiroptical properties (e.g., optical rotation) of the synthesized enantiomer with those of the natural product, the absolute configuration can be irrefutably assigned. thieme-connect.com

Researchers accomplished the enantiospecific total synthesis of the enantiomer of natural (+)-Kelsoene. rsc.org The synthetic route confirmed the structural and relative stereochemical assignments and, crucially, the absolute configuration. The synthesis confirmed that natural (+)-Kelsoene possesses the (1R,2S,5R,6R,7R,8S) configuration, corroborating the results from the chemical correlation studies and solidifying the revision of the initial assignment. rsc.orgthieme-connect.com

Biosynthesis of Kelsoene

Proposed Biosynthetic Pathway from Precursors

The biosynthetic route to kelsoene involves the cyclization and rearrangement of a 15-carbon isoprenoid precursor, guided by specific enzyme activities.

Role of Farnesyl Diphosphate (B83284) (FPP) as a Universal Precursor

Farnesyl diphosphate (FPP) serves as the universal precursor for all sesquiterpenes, including this compound. wikipedia.orgrsc.orgscribd.comresearchgate.netsci-hub.sed-nb.info FPP is a key intermediate in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of a wide array of isoprenoid compounds. sci-hub.setandfonline.comnih.gov The cyclization of FPP, initiated by terpene synthases, is the committed step in sesquiterpene biosynthesis. d-nb.info

Intermediacy of Germacradienyl Cation

The biosynthesis of this compound is proposed to proceed via a germacradienyl cation intermediate. rsc.orgscribd.comresearchgate.netsci-hub.seresearchgate.net This cation is formed by the initial cyclization of FPP. d-nb.info Specifically, studies suggest that this compound is biosynthesized from a germacradienyl cation with a 7R configuration. rsc.orgresearchgate.net This cyclization involves an electrophilic attack of C-1 of the FPP precursor on C-10. rsc.org

Formation via Alloaromadendranyl Cation

Following the formation of the germacradienyl cation, the pathway to this compound involves the intermediacy of a (-)-alloaromadendranyl cation. rsc.orgscribd.comresearchgate.netsci-hub.seresearchgate.net The germacradienyl cation undergoes further cyclization and rearrangement to form this bicyclic intermediate. sci-hub.se The formation of this compound from the germacradienyl cation with a 7R configuration is suggested to occur specifically by means of the (-)-alloaromadendranyl cation. rsc.orgresearchgate.net This step involves the folding of the germacradienyl cation and subsequent cyclization. rsc.org The production of this compound from the alloaromadendranyl cation requires the cleavage of a cyclopropyl (B3062369) ring and ring closure between C-1 and C-4. sci-hub.se

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling studies have been instrumental in providing experimental support for the proposed biosynthetic pathway of this compound. rsc.orgresearchgate.netsci-hub.setandfonline.comresearchgate.net By feeding precursors labeled with stable isotopes to cultured cells of Ptychanthus striatus, researchers have been able to track the fate of specific carbon and hydrogen atoms during the biosynthetic process. tandfonline.com

13C-Labeling from Mevalonate

Studies utilizing 13C-labeled mevalonate have provided key insights into the carbon skeleton rearrangements during this compound biosynthesis. rsc.orgresearchgate.netsci-hub.seresearchgate.net When [2-13C]mevalonate was incorporated into this compound in cultured liverwort cells, analysis of the labeling pattern by techniques such as GLC-MS and 13C-NMR revealed randomized label incorporation between the C-12 and C-13 positions of this compound. rsc.orgresearchgate.netresearchgate.net This observed randomization supports a biosynthetic sequence that involves a germacradienyl cation intermediate and subsequent formation via an alloaromadendranyl cation. rsc.orgresearchgate.netsci-hub.seresearchgate.net The specific pattern of label distribution helps to rationalize the proposed cyclization and rearrangement steps. sci-hub.se High levels of 13C-label incorporation (up to 46 atom% excess) were observed when cells were incubated with 13C-mevalonate under appropriate conditions. rsc.org

2H-Labeling Studies

Deuterium (2H) labeling studies have further corroborated the proposed biosynthetic pathway. rsc.orgresearchgate.netresearchgate.net Analysis of 2H-labeled this compound, obtained from feeding 2H-mevalonate to cultured cells, demonstrated randomization of 2H-labels between the isopropenylmethyl and methylene (B1212753) groups of this compound. rsc.orgresearchgate.netresearchgate.net Furthermore, these studies indicated the loss of one H-1 proton from farnesyl diphosphate during the biosynthesis of this compound. rsc.orgresearchgate.netresearchgate.net The observed randomization and proton loss are consistent with the proposed cyclization and rearrangement mechanisms involving the germacradienyl and alloaromadendranyl cation intermediates. rsc.orgresearchgate.net Similar to 13C-labeling, significant levels of 2H-label incorporation (30 to 40 atom% excess) were achieved. rsc.org

Analysis of Labeling Patterns by GLC-MS and NMR

Detailed analyses using Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy of biosynthetically labeled this compound have been crucial in elucidating its biosynthetic pathway. rsc.orgrsc.orgresearchgate.net When cultured cells of Ptychanthus striatus were fed with 2H- or 13C-labeled mevalonate (MVA), the labels were incorporated into this compound. rsc.orgrsc.orgresearchgate.net

The labeling patterns revealed a randomization of 2H- and 13C-labels between the isopropenylmethyl and methylene groups of this compound. rsc.orgrsc.org This randomization, coupled with the observed loss of one H-1 proton from FPP, strongly suggests that this compound is biosynthesized via a germacradienyl cation with a 7R configuration. rsc.orgrsc.org This cation is proposed to cyclize through a (−)-alloaromadendranyl cation intermediate. rsc.orgrsc.org

Analysis of 2H-NMR spectra of this compound labeled with [2-2H2]-MVA confirmed the random incorporation of 2H atoms into both the methyl and methylene groups of the isopropenyl moiety. rsc.org Furthermore, the incorporation of five 2H atoms from [5-2H2]MVA into the endocyclic positions of this compound indicates protonation at C-4 of the germacradienyl cation by a proton from the medium, with the subsequent loss of the original C-1 proton of FPP. rsc.org

Preliminary studies using [2-13C]MVA also showed randomized label incorporation between C-12 and C-13 of this compound, although the exact step causing this randomization remains unclear. rsc.org

Enzymatic and Microbial Contributions to Biosynthesis

The biosynthesis of this compound involves specific enzymatic transformations, and its production has been observed in certain microbial systems, particularly liverwort cell cultures. bioregistry.iothegoodscentscompany.comnih.govrsc.orgropensci.orgwikidata.org

Role of Terpene Synthases

Terpene synthases (TSs) are key enzymes responsible for catalyzing the cyclization and rearrangement of acyclic isoprenoid diphosphates like FPP into diverse terpene structures. mdpi.comnih.govfrontiersin.orgrsc.org While specific terpene synthases directly responsible for this compound biosynthesis have not been explicitly detailed in the provided information, the proposed cyclization pathway involving germacradienyl and alloaromadendranyl cations is characteristic of reactions mediated by sesquiterpene synthases. rsc.orgrsc.orgmdpi.comnih.gov These enzymes typically initiate catalysis by ionizing the allylic diphosphate ester of their substrate, followed by complex cyclization and rearrangement cascades. mdpi.comrsc.org

Production in Cultured Cells (e.g., Liverwort Cell Cultures)

Cultured cells of the liverwort Ptychanthus striatus have been shown to accumulate this compound, making them a valuable system for studying its biosynthesis. rsc.orgrsc.orgresearchgate.netrsc.orgresearchgate.netpgia.ac.lk These cultured cells can incorporate labeled precursors like mevalonate, allowing for the tracing of the biosynthetic pathway. rsc.orgrsc.orgresearchgate.netpgia.ac.lk The ability of liverwort cell cultures to produce terpenoids, often at higher levels than the intact plant material, facilitates biosynthetic investigations using techniques like GLC-MS and NMR. tandfonline.com

When Ptychanthus striatus cells were incubated with 2H- and 13C-labeled MVA, high levels of label incorporation into sesquiterpenes, including this compound, were observed under both heterotrophic and photoautotrophic conditions. rsc.orgrsc.org This demonstrates the active biosynthetic machinery within these cultured cells. rsc.orgrsc.org

Identification within Bacterial Terpenome

While this compound was initially isolated from a marine sponge and later found in liverworts, the exploration of bacterial terpenomes has revealed that bacteria also possess the genetic potential to produce a wide variety of terpenoids. nih.govscielo.brrsc.orgresearchgate.net Genome mining techniques have identified numerous presumptive genes for bacterial terpene synthases. nih.govscielo.brresearchgate.net Although many bacterial terpene synthase genes may be silent in their native hosts, controlled expression in engineered bacterial systems can lead to the identification of the terpenes they produce. nih.govresearchgate.net

Synthetic Methodologies

Total Synthesis Approaches

Synthetic efforts towards Kelsoene can be broadly categorized into stereoselective syntheses yielding the racemic mixture and enantioselective syntheses providing access to the individual enantiomers, (+)-Kelsoene and (−)-Kelsoene.

Stereoselective Total Syntheses of (±)-Kelsoene

Several research groups have reported stereoselective total syntheses of racemic this compound, utilizing diverse strategies to construct the tricyclo[6.2.0.02,6]decane skeleton. thieme-connect.comacs.orgthieme-connect.comfigshare.comcore.ac.ukias.ac.in

[2+2]-Photocycloaddition Reactions (Intramolecular and Intermolecular)

[2+2]-Photocycloaddition reactions have been widely employed in the total syntheses of this compound to construct the cyclobutane (B1203170) ring. thieme-connect.comacs.orgthieme-connect.comfigshare.comthegoodscentscompany.comnih.govddugu.ac.in Both intramolecular and intermolecular variants of this reaction have been successfully utilized.

Intermolecular [2+2]-photocycloaddition of a bicyclo[3.3.0]octenone derivative with an alkene (such as ethylene (B1197577) or 1,2-dichloroethene) has been a common strategy in several reported syntheses to establish the cis-anti-cis 5-5-4 ring system. ias.ac.inthieme-connect.com

An alternative approach involves an intramolecular Cu(I)-catalyzed [2+2]-photocycloaddition of a suitably substituted cyclopentane (B165970) precursor. thieme-connect.comthieme-connect.comresearchgate.net This method has been shown to stereoselectively form the cyclobutane ring. thieme-connect.comresearchgate.net For instance, an intramolecular Cu(I)-catalyzed photocycloaddition of a 1,6-diene prepared from D-mannitol was used to form a substituted bicyclo[3.2.0]heptane derivative, a key intermediate in an asymmetric synthesis of the this compound core. ias.ac.in A stereoselective total synthesis of (±)-Kelsoene utilized an intramolecular Cu(I)-catalyzed photocycloaddition of a precursor, which proceeded in 89% yield and established the relative configuration of two stereogenic centers within the cyclobutane ring. thieme-connect.comresearchgate.net

A stereoselective total synthesis of (±)-Kelsoene was achieved in 15 steps from commercially available cyclopent-2-en-1-one, featuring a highly stereoselective [2+2]-photocycloaddition of ethylene to a bicyclic enone intermediate. thieme-connect.comthieme-connect.com

Multi-step Synthetic Sequences from Commercial Starting Materials

Several stereoselective total syntheses of (±)-Kelsoene have been accomplished through multi-step sequences starting from readily available commercial materials. thieme-connect.comacs.orgfigshare.comias.ac.in These syntheses often involve a combination of reactions to build the complex tricyclic framework.

One synthesis of (±)-Kelsoene was completed in 15 steps starting from commercially available cyclopent-2-en-1-one. thieme-connect.comthieme-connect.comubc.ca Key steps in this route included a methylenecyclopentane (B75326) annulation and a stereoselective [2+2]-photocycloaddition. thieme-connect.comthieme-connect.com

Another route synthesized (±)-Kelsoene in 16 steps from 2,5-dihydroanisole, with the homo-Favorskii rearrangement as a central transformation. acs.orgfigshare.comacs.org

These multi-step approaches demonstrate the feasibility of constructing the this compound skeleton from simpler precursors, albeit requiring careful control of stereochemistry throughout the synthetic sequence.

Enantioselective Total Syntheses of (+)- and (−)-Kelsoene

Enantioselective total syntheses have been developed to access the individual enantiomers of this compound, (+)-Kelsoene and (−)-Kelsoene, which is crucial for establishing the absolute configuration of the natural product. core.ac.ukthegoodscentscompany.comthegoodscentscompany.comnih.gov

Kinetic Resolution in Chiral Precursor Synthesis

Kinetic resolution has been employed in the synthesis of chiral precursors used in the enantioselective total synthesis of this compound. thegoodscentscompany.comresearchgate.net This strategy allows for the separation of enantiomers from a racemic mixture based on their different reaction rates with a chiral agent.

Stereochemical Control in Cyclization Reactions

Stereochemical control is paramount in the synthesis of this compound due to its six contiguous stereogenic centers and the specific cis-anti-cis fusion of its 5-5-4 tricarbocyclic structure wikipedia.org. A key strategy for establishing the relative configuration within the cyclobutane ring and other stereocenters involves cyclization reactions, notably the [2+2] photocycloaddition.

The intramolecular copper(I)-catalyzed [2+2] photocycloaddition of 1,6-dienes has been employed as a stereocontrolled method to form the bicyclo[3.2.0]heptane derivative, a crucial intermediate containing the cyclobutane ring fused to a five-membered ring wikipedia.orgnih.govwikipedia.orgethersolvent.com. This reaction establishes the relative configuration of two stereogenic centers within the cyclobutane ring wikipedia.org. Studies have indicated that the carbohydrate unit within the substrate can significantly influence the stereochemical outcome of this intramolecular cycloaddition wikipedia.orgwikipedia.org.

Another approach involving a highly stereoselective [2+2]-photocycloaddition of ethylene to a bicyclic enone has also been reported in a synthesis of (±)-kelsoene starting from cyclopent-2-en-1-one nih.gov. Intermolecular [2+2] photocycloaddition of appropriately designed bicyclo[3.3.0]octenone derivatives has also been a key step in constructing the cis-anti-cis 5-5-4 system wikipedia.org.

Stereochemical control is also a critical aspect of other key transformations in this compound synthesis. For instance, the stereochemistry at C-6 was adjusted through the stereoselective hydrogenation of an unsaturated enone intermediate in one synthetic route wikipedia.org. Furthermore, the homo-Favorskii rearrangement, utilized in some syntheses to generate the cyclobutane ring system, proceeds via a base-catalyzed reaction of a gamma-keto tosylate and involves the formation of a cyclobutanone (B123998) with the this compound carbon skeleton wikipedia.orgfishersci.cawikipedia.orgthegoodscentscompany.comnih.govresearchgate.net.

Synthesis of this compound Analogues and Derivatives

The study of this compound has also led to the investigation and synthesis of its analogues and derivatives. These related compounds can provide insights into the structural features responsible for biological activity or serve as intermediates in the synthesis of the parent natural product. Notably, kelsoenethiol and its corresponding ether dimer, dikelsoenyl ether, have been identified as kelsoane-type sesquiterpenes nih.govfishersci.cafishersci.cawikipedia.orgnih.govchemspider.com.

Tricyclo[6.2.0.02,6]decane Core Structure Synthesis

A central theme in the synthesis of this compound and related natural products like poduran is the construction of the novel tricyclo[6.2.0.02,6]decane framework wikipedia.orgnih.govwikipedia.orgethersolvent.comuni.lu. This 4-5-5 fused tricarbocyclic core presents a significant synthetic challenge, particularly in achieving the correct cis, anti, cis ring fusion and controlling the stereochemistry at the multiple stereogenic centers wikipedia.orguni.lu.

Several strategies have been developed for the construction of this core structure. One approach involves starting from commercially available 1,5-cyclooctadiene (B75094) (1,5-COD) uni.lu. Another route utilizes D-mannitol as a starting material, employing a copper(I)-catalyzed intramolecular [2+2] photocycloaddition of a 1,6-diene to form a bicyclo[3.2.0]heptane derivative, followed by a ring-closing olefin metathesis (RCM) to complete the tricyclic system wikipedia.orgnih.govwikipedia.orgethersolvent.com. The intramolecular Cu(I)-catalyzed [2+2] photocycloaddition has been shown to proceed in high yield, effectively establishing the relative configuration of key stereocenters wikipedia.org.

Intermolecular [2+2] photocycloaddition has also been a key step in constructing the 5-5-4 system from bicyclo[3.3.0]octenone derivatives wikipedia.org. Additionally, a synthesis starting from cyclopent-2-en-1-one has been reported, which includes a highly stereoselective [2+2]-photocycloaddition of ethylene to a bicyclic enone to build the core structure nih.gov.

Preparation of Kelsoenethiol and Related Ether Dimers

Kelsoenethiol and dikelsoenyl ether are kelsoane-type sesquiterpenes that have been isolated from natural sources, specifically the Formosan soft coral Nephthea erecta nih.govfishersci.cafishersci.cawikipedia.orgnih.govchemspider.com. Their structures and relative configurations were determined through extensive spectroscopic analyses, including 2D NMR spectroscopy, ESI orbitrap mass spectrometry, and quantum chemical calculations fishersci.ca. While their isolation and structural elucidation have been reported, detailed synthetic preparation methods for kelsoenethiol and dikelsoenyl ether were not prominently described in the surveyed literature.

Strategies for Constructing Highly Strained Cyclobutane Moieties

The cyclobutane ring is a highly strained structural motif present in this compound, and its construction is a pivotal step in synthetic routes. The strain inherent in the cyclobutane ring can also provide a driving force for subsequent transformations fishersci.no.

The most frequently employed strategy for constructing the cyclobutane moiety in this compound synthesis is the [2+2] cycloaddition reaction, particularly photochemical variants wikipedia.orgnih.govwikipedia.orguni.lufishersci.nonih.govamericanelements.comnih.govuni.lu. Both intermolecular and intramolecular [2+2] photocycloaddition reactions have been successfully applied wikipedia.orgnih.govwikipedia.orguni.lunih.gov. The copper(I)-catalyzed intramolecular [2+2] photocycloaddition of 1,6-dienes is a notable example used to form the bicyclo[3.2.0]heptane system containing the strained four-membered ring wikipedia.orgnih.govwikipedia.orgethersolvent.comnih.gov.

Molecular Interactions and Biological Activity at a Mechanistic Level

Investigation of Molecular Targets and Pathways

Investigations specifically focused on identifying the precise molecular targets and biochemical pathways modulated by Kelsoene are limited in the available literature. While this compound is a sesquiterpene, a class of compounds known for diverse biological activities and interactions with various biological targets and pathways ctdbase.orgnih.gov, specific studies detailing this compound's direct binding sites or its influence on particular signaling cascades or metabolic pathways have not been prominently reported in the examined sources. Research has primarily focused on its isolation, structural characterization, synthesis, and initial assessments of biological activity.

In Vitro Biological Activity Studies (e.g., Antimalarial Activity)

In vitro studies have indicated that this compound possesses biological activity, notably demonstrating weak antimalarial activity. acs.orgthieme-connect.com This activity was observed in testing, suggesting a potential interaction with biological processes relevant to the malaria parasite, Plasmodium falciparum. acs.orgthieme-connect.com

Data on the in vitro antimalarial activity of this compound, as reported in the literature, indicates it exhibits weak inhibitory effects against Plasmodium falciparum strains. acs.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Structural Refinement

Quantum chemical calculations (QCC) play a crucial role in refining the structural understanding of complex molecules like Kelsoene and its derivatives. These calculations can complement experimental spectroscopic data, such as ESI orbitrap mass spectrometry, to confirm and elucidate molecular structures. nih.gov For instance, QCC have been used in the structural elucidation of new kelsoane-type sesquiterpenes, such as kelsoenethiol and dikelsoenyl ether, isolated from marine sources. nih.gov Beyond structural confirmation, quantum chemistry can provide accurate geometric restraints for structural refinement in various analytical techniques. biorxiv.orgnih.gov

Conformational Analysis and Energy Landscapes

Understanding the conformational preferences and the associated energy landscapes of a molecule is essential for comprehending its behavior and reactivity. Conformational analysis explores the different spatial arrangements a molecule can adopt due to rotation around single bonds, and the energy landscape maps the potential energy of the molecule as a function of its geometry. readthedocs.ioustc.edu.cn While specific detailed studies on the conformational analysis and energy landscape of this compound itself were not prominently found in the search results, the principles and methods applied to similar complex systems are relevant. Studies on other molecules demonstrate that conformational analysis can involve comparing different sets of conformational coordinates and using techniques like principal component analysis (PCA) to investigate structural similarity and derive multidimensional probability densities and energy landscapes. nih.govarxiv.org These landscapes reveal stable conformers (minima) and the energy barriers between them. readthedocs.ioustc.edu.cnresearchgate.net The complexity of the energy landscape is influenced by factors such as the molecule's size and flexibility. readthedocs.ioustc.edu.cn

Reaction Mechanism Studies of Synthetic Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including those used in the synthesis of complex natural products like this compound. Several synthetic approaches to this compound have been reported, involving key steps such as [2+2] photocycloaddition and the homo-Favorskii rearrangement. researchgate.netnih.govacs.orgjyu.fi

Studies on related photochemical reactions, such as the interaction between enones and alkenes, have utilized DFT calculations to understand reaction pathways and observed stereochemistry. researchgate.net The homo-Favorskii rearrangement, a key step in one synthesis of this compound, involves a base-catalyzed reaction of a gamma-keto tosylate. researchgate.netnih.govacs.org Computational studies can help elucidate the intermediates and transition states involved in such rearrangements, providing insights into their efficiency and selectivity.

Furthermore, computational models have been employed to rationalize the outcomes of reactions involving complex carbocations, which can be relevant in the rearrangement or cyclization steps towards forming the strained ring system of this compound. researchgate.net These models can help predict product formation based on the structure of the intermediate cation. researchgate.net

Predictive Modeling for Novel Analogues or Biosynthetic Intermediates

Predictive modeling, often based on computational methods, can be used to explore potential novel analogues of natural products or to propose plausible biosynthetic intermediates and pathways. While direct examples of predictive modeling specifically for this compound analogues or its biosynthesis were not detailed in the provided search results, the application of theoretical chemistry in related areas suggests its potential.

For instance, computational studies have been used to predict the properties and stability of novel chemical species d-nb.info and to understand the factors governing reaction outcomes in complex systems. researchgate.net These approaches can be adapted to explore structural modifications of this compound and predict their feasibility or potential properties. Similarly, by studying the known biosynthetic pathways of other sesquiterpenes and utilizing computational tools to evaluate the energetics and feasibility of proposed steps, potential intermediates in the biosynthesis of this compound could be modeled and predicted. researchgate.net

Q & A

Q. What are the key synthetic methodologies for constructing Kelsoene’s tricyclic core?

this compound’s tricyclic framework is synthesized via conjugate addition and stereoselective hydrogenation. A notable approach begins with cyclopentanone (1520), which undergoes conjugate addition with a lower-order cuprate (1521) to form intermediate 1522. Intramolecular alkylation yields the cis-fused bicyclo[3.3.0]octane system. Stereoselective hydrogenation using Crabtree’s catalyst (Ir-based) ensures the correct stereochemistry (1523). Subsequent selenium-mediated oxidation and [2+2] photocycloaddition with ethylene complete the tricyclic core .

- Methodological Focus : Prioritize catalysts (e.g., Crabtree) and reaction conditions (e.g., photocycloaddition stereoselectivity) to replicate or modify the synthesis.

Q. How can spectroscopic techniques be optimized for this compound’s structural confirmation?

Use a combination of H/C NMR to resolve stereochemical ambiguities in the bicyclo[3.3.0]octane system. For example, coupling constants in H NMR can confirm the cis-fusion of rings. IR spectroscopy verifies ketone and alkene functionalities, while X-ray crystallography resolves absolute configuration. Cross-reference with synthetic intermediates (e.g., 1525) to validate purity and structural integrity .

Q. What catalytic systems enhance stereoselectivity in this compound’s hydrogenation steps?

Crabtree’s catalyst (IrCl(CO)(PPh)) is critical for stereocontrol during hydrogenation. Its bulky ligands favor hydrogen addition from the less-hindered face of the bicyclic intermediate (1522→1523). Compare with Wilkinson’s catalyst (Rh-based) to assess steric vs. electronic influences on selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereochemical outcomes during this compound’s synthesis?

Discrepancies in stereochemistry often arise from competing reaction pathways (e.g., radical vs. polar mechanisms). To address this:

Q. What computational strategies predict the reactivity of this compound’s tricyclic core in derivatization?

Apply molecular docking or frontier molecular orbital (FMO) analysis to identify reactive sites. For example, the cyclopropane ring in this compound (1526) exhibits strain-driven reactivity. Quantum mechanical calculations (e.g., M06-2X/6-31G*) can quantify strain energy and predict regioselectivity in cycloadditions or oxidations .

Q. How do solvent effects influence the stereoselectivity of this compound’s photocycloaddition steps?

Nonpolar solvents (e.g., hexane) favor suprafacial [2+2] cycloadditions due to reduced solvent interference with π-orbital alignment. In contrast, polar aprotic solvents (e.g., acetonitrile) may stabilize charge-separated transition states, altering stereochemical outcomes. Conduct solvent screening with kinetic studies to map polarity-selectivity relationships .

Methodological Guidelines

- Data Contradiction Analysis : Cross-validate spectral data (e.g., NMR shifts) with synthetic intermediates to isolate experimental artifacts .

- Experimental Design : Use fractional factorial designs to optimize multi-step syntheses (e.g., varying catalysts, solvents, and temperatures systematically) .

- Literature Review : Leverage tools like Google Dataset Search to locate unpublished spectral data or synthetic protocols, ensuring reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.